Home > Products > Screening Compounds P127694 > Brimonidine-d4 D-Tartrate
Brimonidine-d4 D-Tartrate - 1316758-27-6

Brimonidine-d4 D-Tartrate

Catalog Number: EVT-1482689
CAS Number: 1316758-27-6
Molecular Formula: C₁₅H₁₂D₄BrN₅O₆
Molecular Weight: 446.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brimonidine-d4 D-Tartrate is a high-quality reference standard used for pharmaceutical testing . It is a labelled version of Brimonidine, an α2 adrenergic agonist . It is used in the form of eye drops or applied to the skin .


Molecular Structure Analysis

The molecular formula of Brimonidine-d4 D-Tartrate is C15H12D4BrN5O6 . It has a molecular weight of 446.25 .


Physical And Chemical Properties Analysis

Brimonidine-d4 D-Tartrate is a solid substance . It is light yellow to yellow in color . It is a water-soluble anti-glaucoma drug .

Brimonidine Tartrate (BRT)

Compound Description: Brimonidine Tartrate is an alpha-2 adrenergic receptor agonist used as an ophthalmic solution for the treatment of glaucoma. It exerts its therapeutic effect by reducing intraocular pressure (IOP). [, , , , , , , , , , , , , ]

Relevance: Brimonidine Tartrate is the parent compound of Brimonidine-d4 D-Tartrate. The deuterated compound is a stable isotope-labeled version of Brimonidine Tartrate, with four hydrogen atoms on the molecule replaced by deuterium atoms. This isotopic substitution does not significantly alter the chemical structure or pharmacological activity but allows for differentiation and tracking in metabolic studies. []

2-Oxobrimonidine

Compound Description: 2-Oxobrimonidine is a metabolite of Brimonidine Tartrate generated via oxidative metabolism. []

Relevance: This compound is structurally related to Brimonidine-d4 D-Tartrate through the oxidation of the imidazoline ring in Brimonidine. Studying metabolites like 2-Oxobrimonidine helps understand the metabolic fate of Brimonidine-d4 D-Tartrate. []

3-Oxobrimonidine

Compound Description: 3-Oxobrimonidine is another metabolite formed during the metabolism of Brimonidine Tartrate. []

Relevance: Like 2-Oxobrimonidine, this compound is formed by oxidation of the imidazoline ring present in Brimonidine-d4 D-Tartrate, making it relevant for understanding the drug's metabolism. []

2,3-Dioxobrimonidine

Compound Description: 2,3-Dioxobrimonidine is a metabolite of Brimonidine Tartrate, resulting from further oxidation of the parent drug. []

Relevance: This compound is relevant to Brimonidine-d4 D-Tartrate due to its structural similarity arising from the oxidation of the imidazoline ring, providing insights into the metabolic pathways of Brimonidine-d4 D-Tartrate. []

Oxo-hydroxybrimonidine

Compound Description: This metabolite is formed by the oxidation of the quinoxaline ring in Brimonidine Tartrate. []

Relevance: The presence of an oxo and hydroxy group on the quinoxaline ring in both Oxo-hydroxybrimonidine and Brimonidine-d4 D-Tartrate highlights their structural relationship and the metabolic pathway of Brimonidine-d4 D-Tartrate. []

Hydroxyquinoxaline

Compound Description: Hydroxyquinoxaline is a metabolite identified in microsomal incubations of Brimonidine Tartrate. []

Relevance: This metabolite shares the core quinoxaline structure with Brimonidine-d4 D-Tartrate, with the addition of a hydroxyl group at the 7- or 8- position. This structural similarity provides information on the metabolism of Brimonidine-d4 D-Tartrate. []

Dehydro-hydroxybrimonidine

Compound Description: This metabolite exists in two forms: 2-oxo or 3-oxo -4′, 5′-dehydrobrimonidine. []

Relevance: These forms are structurally related to Brimonidine-d4 D-Tartrate through modifications on the imidazoline ring (2-oxo or 3-oxo) and the presence of a double bond between the 4' and 5' positions, signifying metabolic changes to Brimonidine-d4 D-Tartrate. []

(4-bromo-1H-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine

Compound Description: This novel metabolite is a benzimidazole derivative of Brimonidine, identified in the urine of rats administered with Brimonidine. []

Relevance: This compound shares the core benzimidazole and imidazolidine structure with Brimonidine-d4 D-Tartrate. Understanding the formation of this metabolite in vivo provides crucial information for studying the metabolism and potential bioactivation pathways of Brimonidine-d4 D-Tartrate. []

Overview

Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate, identified by the Chemical Abstracts Service number 1316758-27-6. This compound is primarily utilized in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist, commonly employed in the treatment of glaucoma and ocular hypertension by effectively reducing intraocular pressure. The deuterated form allows for enhanced tracking and quantification in various biochemical studies, providing insights into pharmacokinetics and drug metabolism .

Synthesis Analysis

The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically encompasses several organic synthesis steps, including:

  • Halogenation: Introduction of halogen atoms to facilitate further reactions.
  • Nucleophilic Substitution: Replacement of a leaving group with a nucleophile to form new bonds.
  • Deuterium Exchange Reactions: Substitution of hydrogen atoms with deuterium to create the labeled compound.

Industrial production methods often utilize deuterated reagents and specialized catalysts to achieve high purity and yield. The precision in these synthesis steps is crucial for maintaining the integrity and functionality of the compound in research applications .

Molecular Structure Analysis

Brimonidine-d4 D-Tartrate has a molecular formula of C11_{11}H6_{6}D4_{4}BrN5_{5}·C4_{4}H6_{6}O6_{6}, with a molecular weight of approximately 446.25 g/mol. The structure features:

  • A quinoxaline ring system that provides the core structure.
  • An imidazoline moiety which contributes to its receptor binding properties.
  • The presence of deuterium atoms enhances its stability and traceability in metabolic studies.

The incorporation of deuterium alters the physical properties slightly, such as solubility and stability, which can be advantageous in specific experimental setups .

Chemical Reactions Analysis

Brimonidine-d4 D-Tartrate can undergo various chemical reactions, which are critical for its application in research:

  • Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur with reagents like sodium azide or potassium cyanide, yielding substituted products.

These reactions are essential for modifying the compound for specific experimental requirements or enhancing its analytical capabilities .

Mechanism of Action

Brimonidine-d4 D-Tartrate functions primarily as an alpha-2 adrenergic agonist. Its mechanism involves:

  1. Binding to Alpha-2 Adrenergic Receptors: The compound binds to these G protein-coupled receptors located in various tissues, particularly in the eye.
  2. Inhibition of Adenylate Cyclase Activity: This binding inhibits adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  3. Reduction of Aqueous Humor Production: This action decreases intraocular pressure by reducing aqueous humor production and enhancing outflow through the uveoscleral pathway.

The pharmacokinetics indicate that when administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into ocular tissues, providing significant therapeutic effects against conditions like glaucoma .

Physical and Chemical Properties Analysis

Brimonidine-d4 D-Tartrate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and various organic solvents, making it suitable for formulation in ophthalmic solutions.
  • Stability: The presence of deuterium contributes to enhanced stability under various conditions compared to non-deuterated counterparts.
  • Purity: High-performance liquid chromatography (HPLC) analysis typically shows purities exceeding 98%, ensuring reliable results in analytical applications.

These properties are crucial for its effectiveness as a reference standard in research settings .

Applications

Brimonidine-d4 D-Tartrate has diverse applications across various scientific fields:

  • Analytical Chemistry: It serves as a reference standard for quantifying Brimonidine in pharmaceutical formulations.
  • Biological Studies: The compound is used to trace metabolic pathways and assess pharmacokinetics in biological systems.
  • Preclinical Studies: Employed to evaluate the efficacy and safety profiles of Brimonidine-based therapies.
  • Quality Control: Utilized in the development and quality assurance of ophthalmic solutions containing Brimonidine.

Properties

CAS Number

1316758-27-6

Product Name

Brimonidine-d4 D-Tartrate

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C₁₅H₁₂D₄BrN₅O₆

Molecular Weight

446.25

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2;

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine D-Tartrate; _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline D-Tartrate; UK-14304-18-d4; AGN-190342-LF-d4; Alphagan-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.